molecular formula C13H16O4 B13431534 Mono(n-pentyl) Terephthalate

Mono(n-pentyl) Terephthalate

Cat. No.: B13431534
M. Wt: 236.26 g/mol
InChI Key: NNDJLMZMBNIBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono(n-pentyl) Terephthalate: is a chemical compound belonging to the family of phthalates, which are widely used as plasticizers to enhance the flexibility and durability of plastics. This compound is specifically a monoester of terephthalic acid and n-pentanol. Phthalates, including this compound, are commonly found in various consumer products such as cosmetics, personal care items, and food packaging materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono(n-pentyl) Terephthalate can be synthesized through the esterification of terephthalic acid with n-pentanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of terephthalic acid and n-pentanol into a reactor, where the esterification reaction takes place. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure this compound .

Chemical Reactions Analysis

Types of Reactions: Mono(n-pentyl) Terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Terephthalic acid and n-pentanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Terephthalic acid.

Scientific Research Applications

Mono(n-pentyl) Terephthalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Mono(n-pentyl) Terephthalate primarily involves its interaction with biological systems as an endocrine disruptor. Phthalates, including this compound, can interfere with hormone synthesis, transport, and metabolism by binding to nuclear receptors. This interaction can lead to alterations in the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .

Comparison with Similar Compounds

  • Diethylhexyl Phthalate (DEHP)
  • Dibutyl Phthalate (DBP)
  • Diisobutyl Phthalate (DiBP)
  • Diisononyl Phthalate (DINP)

Comparison: Mono(n-pentyl) Terephthalate is unique in its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalates. For example, it has a different molecular weight and ester group, which can influence its solubility, reactivity, and potential biological effects. Unlike some other phthalates, this compound may have different applications and regulatory considerations due to its unique properties .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-pentoxycarbonylbenzoic acid

InChI

InChI=1S/C13H16O4/c1-2-3-4-9-17-13(16)11-7-5-10(6-8-11)12(14)15/h5-8H,2-4,9H2,1H3,(H,14,15)

InChI Key

NNDJLMZMBNIBPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.